

Application Notes and Protocols for In Vivo Studies of PF-07321332 (Nirmatrelvir)

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Compound of Interest

Compound Name: PF-0713

Cat. No.: B1679685

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the formulation and in vivo evaluation of PF-07321332 (nirmatrelvir), a potent inhibitor of the SARS-CoV-2 main protease (Mpro). The following sections detail the formulation strategies, experimental designs, and relevant pharmacokinetic data to guide preclinical research.

Overview of PF-07321332 (Nirmatrelvir)

PF-07321332, also known as nirmatrelvir, is an orally bioavailable antiviral drug that targets the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme essential for viral replication. By inhibiting Mpro, nirmatrelvir prevents the cleavage of viral polyproteins into functional non-structural proteins, thereby halting the viral life cycle.[1][2][3] In clinical use, nirmatrelvir is co-administered with ritonavir (as Paxlovid), which acts as a pharmacokinetic enhancer by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme that metabolizes nirmatrelvir.[4][5][6] This co-administration increases the plasma concentration and duration of action of nirmatrelvir.[4][5][6]

In Vivo Formulations of PF-07321332

For in vivo studies, PF-07321332 has been formulated in various ways to ensure adequate oral bioavailability and exposure in animal models. The choice of formulation can significantly impact the pharmacokinetic profile of the compound.

Preclinical Formulations

Two notable formulations have been used in preclinical toxicology and efficacy studies:

- Methyl tert-butyl ether (MTBE) solvate: This formulation was utilized for cardiovascular, neurofunctional, and pulmonary assessments in rats and monkeys, as well as in 2-week toxicity studies.
- Spray Dried Dispersion (SDD): A 50% spray dried dispersion of nirmatrelvir with hydroxypropylmethylcellulose acetate succinate (HPMCAS) was employed for 1-month toxicity studies in rats and monkeys.

Vehicle Formulations for Control Groups

Appropriate vehicle controls are crucial for interpreting in vivo study results. The following table summarizes vehicle formulations used in preclinical studies of PF-07321332.

Vehicle Component	Concentration	Purpose
Polysorbate 80	2% (v/v)	Surfactant to aid in solubilization
Methylcellulose	0.5% (w/v)	Suspending agent
Purified Water	q.s.	Solvent
MTBE	1.5% (w/v) in vehicle	To match the solvate formulation
HPMCAS	50% in vehicle	To match the SDD formulation
Soluplus®	1%	Solubilizer for HPMCAS vehicle

Quantitative Data Summary

The following tables provide a summary of quantitative data from in vivo studies of PF-07321332.

In Vivo Efficacy in a Mouse-Adapted SARS-CoV-2 Model

Animal Model	Dosage of PF-07321332	Dosing Regimen	Viral Titer Reduction in Lungs
BALB/c mice	300 mg/kg	Twice daily (BID), oral	Significant reduction
BALB/c mice	1000 mg/kg	Twice daily (BID), oral	Significant reduction

Pharmacokinetic Parameters of Nirmatrelvir in Preclinical Species

Species	Plasma Clearance	Half-life	Oral Bioavailability
Rats	27.2 ml/min/kg	5.1 hours	34-50%
Monkeys	17.1 ml/min/kg	0.8 hours	8.5%

Clinical Pharmacokinetics of Nirmatrelvir (with Ritonavir)

Parameter	Value	Conditions
Maximum Concentration (Cmax)	3.43 µg/mL	Day 5 of dosing in patients with mild-to-moderate COVID-19[6]
Time to Cmax (Tmax)	~3 hours	Day 5 of dosing[6]
Trough Concentration (Ctrough)	1.57 µg/mL	Day 5 of dosing[6]
Protein Binding	~69%	In human plasma[2]

Experimental Protocols

In Vivo Efficacy Study in a Mouse-Adapted SARS-CoV-2 Model

This protocol describes a general procedure for evaluating the in vivo efficacy of PF-07321332 against a mouse-adapted strain of SARS-CoV-2.

Materials:

- PF-07321332
- Vehicle formulation (e.g., 2% Polysorbate 80 in 0.5% methylcellulose)
- BALB/c mice
- Mouse-adapted SARS-CoV-2 (e.g., SARS-CoV-2 MA10)
- Oral gavage needles
- Biosafety Level 3 (BSL-3) facility and equipment

Procedure:

- **Animal Acclimation:** Acclimate BALB/c mice to the BSL-3 facility for a sufficient period before the start of the experiment.
- **Infection:** Intranasally infect mice with a predetermined infectious dose of the mouse-adapted SARS-CoV-2.
- **Treatment Initiation:** Begin oral administration of PF-07321332 or vehicle control at a specified time post-infection (e.g., 4 hours).
- **Dosing Regimen:** Administer the assigned treatment (e.g., 300 mg/kg or 1000 mg/kg of PF-07321332, or vehicle) twice daily via oral gavage.
- **Monitoring:** Monitor the animals daily for clinical signs of illness, including weight loss.
- **Euthanasia and Sample Collection:** At a predetermined endpoint (e.g., 4 days post-infection), euthanize the animals and collect lung tissue for viral titer analysis.
- **Viral Titer Quantification:** Homogenize the lung tissue and determine the viral titer using a suitable assay, such as a 50% cell culture infectious dose (CCID50) assay.

Pharmacokinetic Study in Rats

This protocol outlines a general procedure for assessing the pharmacokinetic profile of PF-07321332 in rats.

Materials:

- PF-07321332 formulation
- Wistar Han rats (or other appropriate strain)
- Oral gavage needles
- Blood collection supplies (e.g., capillary tubes, EDTA tubes)
- Centrifuge
- Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)

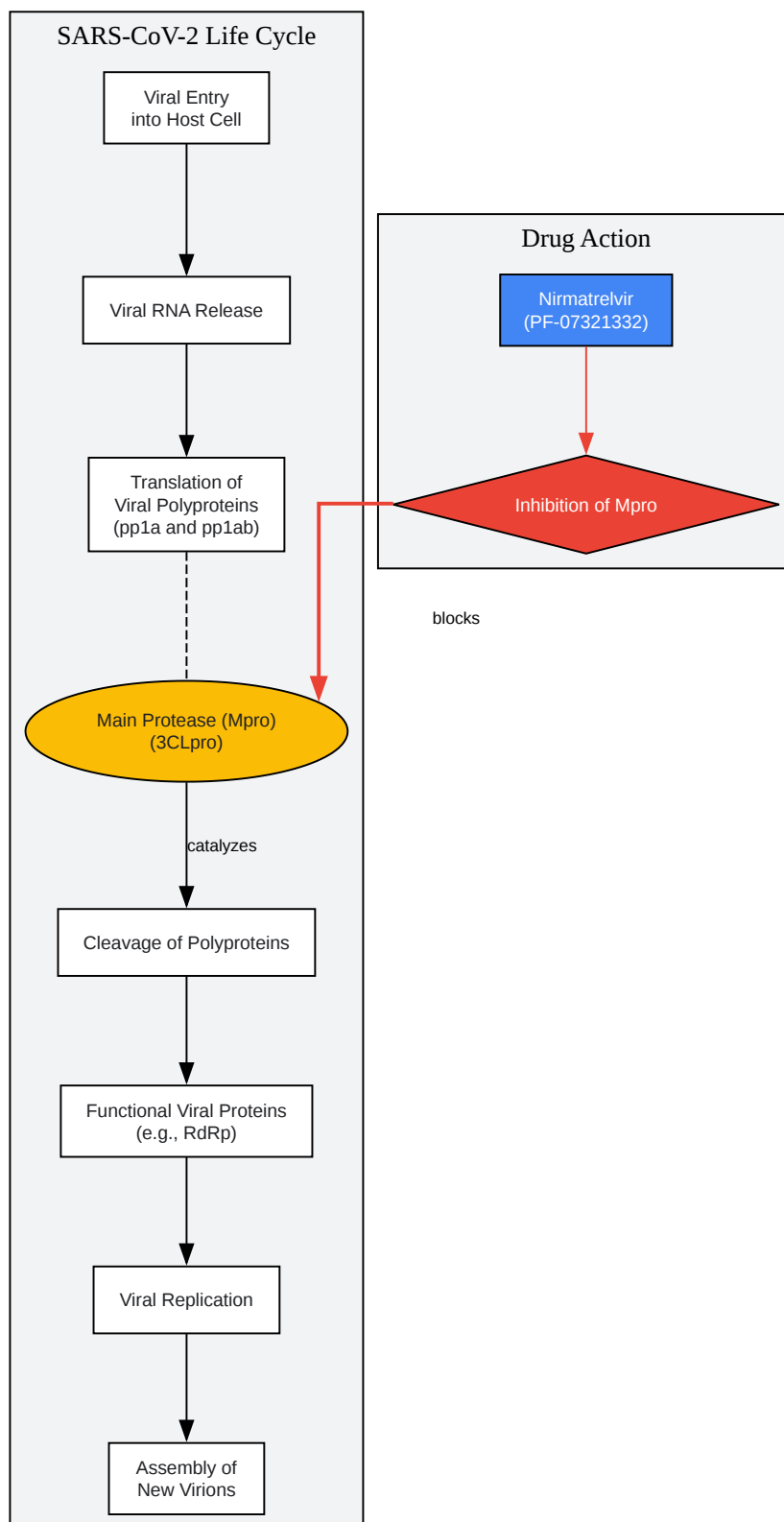
Procedure:

- Animal Acclimation: Acclimate rats to the study conditions.
- Dosing: Administer a single oral dose of the PF-07321332 formulation to the rats.
- Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours).
- Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
- Bioanalysis: Analyze the plasma samples to determine the concentration of PF-07321332 at each time point using a validated analytical method.
- Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as C_{max}, T_{max}, AUC (Area Under the Curve), clearance, and half-life using appropriate software.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of PF-07321332 (Nirmatrelvir)

The following diagram illustrates the mechanism of action of nirmatrelvir in inhibiting SARS-CoV-2 replication.

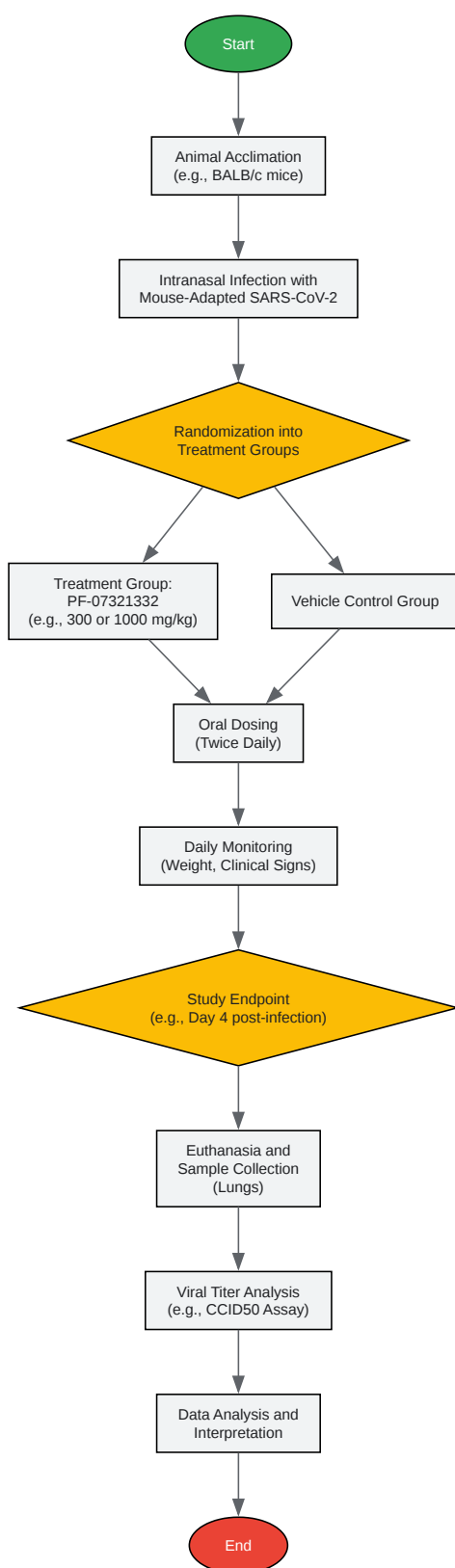


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Caption: Mechanism of action of nirmatrelvir.

Experimental Workflow for In Vivo Efficacy Study

The diagram below outlines a typical experimental workflow for an in vivo efficacy study of PF-07321332.



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